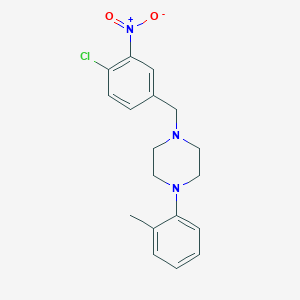![molecular formula C20H26N4O4 B4995651 2-methoxy-N-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4995651.png)
2-methoxy-N-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as MP-10 and is known for its unique pharmacological properties.
作用機序
The mechanism of action of MP-10 is not fully understood, but it is believed to act on various molecular targets in the body. It has been shown to modulate the activity of certain neurotransmitters and ion channels in the brain, which may contribute to its therapeutic effects. Additionally, MP-10 has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
MP-10 has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of cytokines and other inflammatory mediators. Additionally, MP-10 has been found to have analgesic effects by modulating the activity of pain receptors in the brain. The compound has also been found to have anticonvulsant effects by reducing the excitability of neurons in the brain.
実験室実験の利点と制限
MP-10 has several advantages for use in lab experiments. It is a stable and well-characterized compound that can be easily synthesized and purified. Additionally, it has been extensively studied for its pharmacological properties, making it a useful tool for investigating various biological processes. However, there are also limitations to the use of MP-10 in lab experiments. The compound has low solubility in water, which can make it difficult to work with in certain assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on MP-10. One area of interest is the development of new drugs based on the pharmacological properties of MP-10. Additionally, further studies are needed to elucidate the mechanism of action of MP-10 and its potential molecular targets. The compound's potential applications in cancer therapy also warrant further investigation. Overall, MP-10 is a promising compound that has the potential to lead to the development of new drugs and therapies for a variety of diseases and disorders.
合成法
The synthesis of MP-10 involves a series of chemical reactions that require specific reagents and conditions. The first step involves the preparation of 1-(3-methoxypropanoyl)-4-piperidinyl)-1H-pyrazol-5-amine, which is then reacted with 2-methoxybenzoyl chloride to form MP-10. The synthesis of MP-10 has been extensively studied and optimized, and various methods have been proposed for its preparation.
科学的研究の応用
MP-10 has been found to exhibit a wide range of pharmacological activities, making it a potential candidate for the development of new drugs. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, MP-10 has been found to have potential applications in the treatment of depression, anxiety, and neurodegenerative disorders. The compound has also been studied for its potential use in cancer therapy.
特性
IUPAC Name |
2-methoxy-N-[2-[1-(3-methoxypropanoyl)piperidin-4-yl]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-27-14-10-19(25)23-12-8-15(9-13-23)24-18(7-11-21-24)22-20(26)16-5-3-4-6-17(16)28-2/h3-7,11,15H,8-10,12-14H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHHVRKKIGIPHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]piperidin-4-yl}methyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B4995580.png)
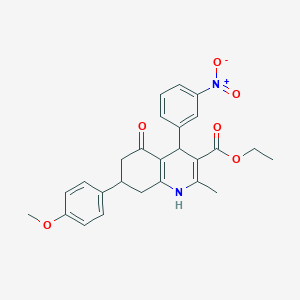

![2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-nitrobenzamide](/img/structure/B4995605.png)
![2,2,3,3-tetrafluoropropyl 5-[(2-methylphenyl)amino]-5-oxopentanoate](/img/structure/B4995615.png)
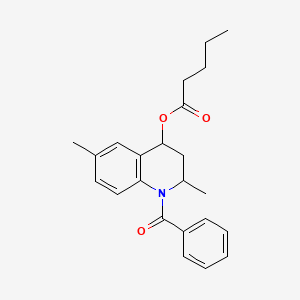
![N-{2-[(2-furylmethyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4995619.png)
![2-[(2-methoxy-1-naphthyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B4995624.png)
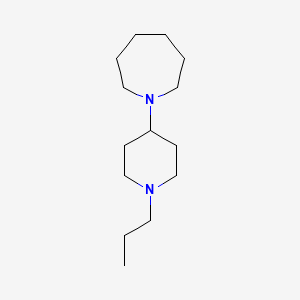
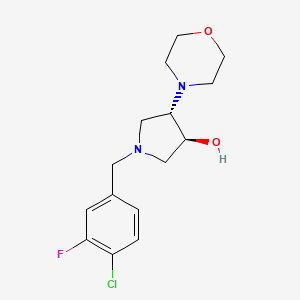

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,N',N'-trimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4995655.png)
![4-(3-chlorophenoxy)-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B4995660.png)
